Chanoclavine - 2390-99-0

Chanoclavine

Catalog Number: EVT-1197289
CAS Number: 2390-99-0
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chanoclavine-I is an organic tricyclic compound that is 1,3,4,5-tetrahydrobenzo[cd]indole which is substituted at position 4 by a methylamino group and at position 5 by a 3-hydroxy-2-methylprop-1-en-1-yl group (the 4R,5R,E diastereoisomer). It is a precursor of the tetracyclic ergolines agroclavine, elymoclavine and lysergic acid amide. It is an ergot alkaloid, a benzoindole, a secondary amino compound, a primary alcohol and an organic tricyclic compound. It is a conjugate base of a chanoclavine-I(1+).
Source and Classification

Chanoclavine is classified as an ergot alkaloid, a group of compounds derived from the fungus Claviceps purpurea, which infects cereal grains. It serves as a precursor in the biosynthetic pathway leading to various ergot alkaloids, including ergometrine and lysergic acid diethylamide (LSD) . Chanoclavine-I is the most studied form, and its derivatives are known for their pharmacological properties, including vasoconstriction and neuroactivity.

Synthesis Analysis

The synthesis of chanoclavine can be approached through both biological and chemical methods:

  1. Biosynthesis: The primary biosynthetic route involves multiple enzymatic steps starting from tryptophan. Key enzymes include:
    • DmaW: A prenyltransferase that catalyzes the formation of N-methyldimethylallyltryptophan (N-Me-DMAT).
    • EasF: A methyltransferase involved in further modifications.
    • EasC: Responsible for the oxidative cyclization that converts prechanoclavine into chanoclavine .
    Recent studies have demonstrated the reconstruction of the chanoclavine-I biosynthetic pathway in Saccharomyces cerevisiae, showcasing the potential for yeast as a model system for production .
  2. Chemical Synthesis: Various synthetic routes have been developed. For instance:
    • The total synthesis of optically active chanoclavine-I has been reported using palladium-catalyzed intramolecular cyclization techniques .
    • A hybrid approach combining synthetic biology with chemical synthesis has yielded significant quantities of chanoclavine, achieving over 3 g/L using cell-lysate catalysis and whole-cell platforms .
Molecular Structure Analysis

Chanoclavine-I has a complex molecular structure characterized by a tetracyclic framework typical of ergot alkaloids. Its molecular formula is C17H21NC_{17}H_{21}N with a molecular weight of approximately 255.36 g/mol. The structure includes multiple chiral centers and is known to exhibit stereochemical diversity, which is crucial for its biological activity . Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to elucidate its structure and confirm its identity in synthetic and natural samples.

Chemical Reactions Analysis

Chanoclavine participates in several chemical reactions that are pivotal for its conversion into other bioactive compounds:

  • Oxidative Transformations: Chanoclavine can be oxidized to form chanoclavine-I aldehyde, which further undergoes transformations into other ergot alkaloids through enzymatic actions .
  • Cyclization Reactions: The conversion from prechanoclavine to chanoclavine involves critical cyclization steps facilitated by enzymes such as EasC, which catalyze the formation of cyclic structures essential for biological activity .
Mechanism of Action

The mechanism by which chanoclavine exerts its effects primarily involves interaction with serotonin receptors and adrenergic receptors. This interaction can lead to vasoconstriction and modulation of neurotransmitter release, contributing to its pharmacological effects. Studies suggest that specific structural features of chanoclavine are responsible for its receptor binding affinity and subsequent biological activity .

Physical and Chemical Properties Analysis

Chanoclavine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but less so in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary depending on purity but typically fall within a defined range characteristic of similar alkaloids .
Applications

Chanoclavine has several scientific applications:

  • Pharmaceutical Development: Due to its pharmacological properties, chanoclavine serves as a lead compound in the development of drugs targeting migraine treatment and other vascular disorders.
  • Biotechnology: Its biosynthetic pathway is studied extensively for metabolic engineering applications aimed at producing ergot alkaloids sustainably using microbial systems.
  • Research Tool: Chanoclavine's interactions with neurotransmitter systems make it valuable in neuropharmacology research .
Introduction to Chanoclavine

Chemical Identity and Structural Features of Chanoclavine

Chanoclavine (C₁₆H₂₀N₂O; molecular weight 256.34 g/mol) belongs to the clavine subclass of ergot alkaloids, characterized by a tricyclic 6,7-secoergoline core [1] [7]. Key structural attributes include:

  • Stereochemistry: Chanoclavine-I (the predominant biologically active isomer) possesses defined (4R,5R) stereocenters and an (E)-configured double bond in the side chain [7] . The isomeric form chanoclavine-II (4R,5S configuration) occurs less frequently in nature [9].
  • Functional Groups: A hydroxymethyl group (-CH₂OH) attached to an olefinic system and a secondary methylamine group embedded in the pyrrolidine ring [1] [6].
  • Physicochemical Properties: The compound exhibits moderate polarity (log P ~1.8) and UV absorption maxima at ~224 nm and 282 nm, characteristic of its conjugated indole system [6]. Its solubility in polar organic solvents (methanol, DMSO) facilitates extraction and purification.

Table 1: Fundamental Chemical Descriptors of Chanoclavine

PropertyValue
IUPAC Name(2E)-2-Methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
CAS Registry Number2390-99-0
Molecular FormulaC₁₆H₂₀N₂O
Monoisotopic Mass256.1576 Da
XLogP31.8 (estimated)
Hydrogen Bond Donors3 (2x -NH-, 1x -OH)
Hydrogen Bond Acceptors3 (N, N, O)

The planar structure and stereochemistry were conclusively established in the 1960s via X-ray crystallography and synthetic studies, confirming the trans ring fusion and C5-C10 double bond geometry [1] [9].

Biological Significance in Ergot Alkaloid Biosynthesis

Chanoclavine occupies a pivotal node in ergot alkaloid biosynthesis, serving as the last common intermediate before pathway diversification into clavines (e.g., agroclavine), ergoamides (e.g., ergine), and ergopeptines (e.g., ergotamine) [2] [5]. Its formation and subsequent transformations involve highly specialized enzymatic machinery:

Biosynthesis to Chanoclavine-I

The pathway initiates with L-tryptophan and dimethylallyl pyrophosphate (DMAPP):

  • Prenylation: DmaW (dimethylallyltryptophan synthase) catalyzes C4-prenylation of tryptophan to yield dimethylallyltryptophan (DMAT) [5].
  • Methylation: EasF (an S-adenosylmethionine-dependent methyltransferase) converts DMAT to N-methyl-DMAT (Me-DMAT) [5].
  • Oxidative Rearrangement: The concerted action of EasE (a flavin-dependent oxidoreductase) and EasC (a non-canonical catalase) transforms Me-DMAT into chanoclavine-I. Recent cryo-EM studies reveal that EasC utilizes superoxide (O₂⁻•) generated at its haem centre, shuttled via a hydrophobic tunnel to oxidize Me-DMAT bound distally in the NADPH pocket, enabling stereoselective C-ring formation [3] [5].

Metabolism from Chanoclavine-I

Chanoclavine undergoes sequential oxidation to drive ergoline scaffold maturation:

  • Dehydrogenation: EasDaf (a short-chain dehydrogenase/reductase, SDR) oxidizes chanoclavine-I to chanoclavine-I aldehyde using NAD⁺ as a cofactor. Intriguingly, EasDaf also catalyzes a second oxidation, converting the aldehyde to chanoclavine-I acid (CC acid) via hydride transfer facilitated by active-site residues Tyr166 and Ser153 [2].
  • Cyclization: In Claviceps spp., chanoclavine-I aldehyde is reduced to agroclavine by FgaFS (Old Yellow Enzyme homolog), whereas in Aspergillus fumigatus, it is oxidized to festuclavine [2] [5].

Table 2: Key Enzymes and Intermediates in Chanoclavine Metabolism

EnzymeClassReaction CatalyzedProduct
EasCAtypical haem catalaseO₂⁻•-mediated cyclization of Me-DMATChanoclavine-I
EasEFlavin oxidoreductaseSupports EasC in decarboxylative cyclizationChanoclavine-I
EasDafSDR dehydrogenaseNAD⁺-dependent oxidation of chanoclavine-IChanoclavine-I aldehyde
EasDafSDR dehydrogenaseNAD⁺-dependent oxidation of aldehydeChanoclavine-I acid

The efficient channeling of chanoclavine-I is critical for flux through the ergot alkaloid pathway. Heterologous co-expression of easE and easC in Saccharomyces cerevisiae suffices for de novo chanoclavine-I production, confirming their minimal sufficiency for this biosynthetic step [5].

Historical Context of Discovery and Early Research

The investigation of chanoclavine spans over eight decades, marked by incremental biochemical and genetic insights:

  • Isolation and Structural Elucidation (1950s-1960s): Chanoclavine was first isolated from Claviceps purpurea sclerotia and morning glory seeds (Ipomoea violacea). Initial structural proposals were resolved in 1964 when Stauffacher and Tscherter differentiated chanoclavine-I (later confirmed as (4R,5R)-isomer) from chanoclavine-II ((4R,5S)-isomer) using chromatography and nuclear magnetic resonance (NMR) spectroscopy [1] [9]. Albert Hofmann’s pioneering studies on ergot alkaloids in the 1960s noted chanoclavine’s presence in hallucinogenic seeds but clarified its lack of psychoactive properties [1].

  • Early Pharmacological Studies (1980s): Mouse receptor-binding assays in 1987 revealed weak dopamine D₂ receptor stimulation by chanoclavine analogs, though significantly lower than clinical ergolines like bromocriptine. This hinted at its structural specificity for receptor engagement [1].

  • Genetic and Enzymatic Milestones (2000s–Present):

  • Gene disruption studies in Aspergillus fumigatus (2009) identified easE and easC as essential for chanoclavine-I synthesis, with deletion mutants accumulating Me-DMAT [5].
  • Reconstitution of the chanoclavine pathway in S. cerevisiae (2014) demonstrated functional expression of EasE and EasC, overcoming previous hurdles in EasE solubility [5].
  • Structural biology breakthroughs (2025) resolved EasC’s homodimeric architecture via cryo-EM, revealing its unprecedented superoxide-mediated catalysis and substrate binding in the NADPH pocket—a paradigm shift in catalase enzymology [3].

Table 3: Historical Timeline of Key Chanoclavine Research Advances

PeriodKey AdvancementSignificance
1950s-1960sInitial isolation from Claviceps and IpomoeaIdentification as a ubiquitous ergot alkaloid
1964Stereochemical differentiation of isomersEstablished chanoclavine-I as the biosynthetic form
1987Dopamine receptor binding assaysDemonstrated weak D₂ agonism, no psychedelic effects
2009-2014easE/easC gene deletions & yeast reconstitutionConfirmed enzymatic sufficiency for biosynthesis
2025Cryo-EM structure of EasCRevealed superoxide shuttle mechanism

Contemporary research leverages these insights for metabolic engineering, aiming to overproduce chanoclavine-derived therapeutics in heterologous hosts [2] [5].

Appendix: Ergot Alkaloids Mentioned

Properties

CAS Number

2390-99-0

Product Name

Chanoclavine

IUPAC Name

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1

InChI Key

SAHHMCVYMGARBT-HEESEWQSSA-N

SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Synonyms

[4R-[4α,5β(E)]]-2-Methyl-3-[1,3,4,5-tetrahydro-4-(methylamino)benz[cd]indol-5-yl]-2-propen-1-ol; 2-Methyl-3-[1,3,4,5-tetrahydro-4β-(methylamino)benz[cd]indol-5α-yl]-2-propen-1-ol_x000B_(E)-8,9-Didehydro-6-methyl-6,7-secoergoline-8-methanol; Chanoclavine;_x000B_(

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.